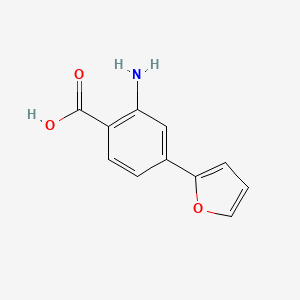

2-Amino-4-(furan-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

861389-78-8 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-amino-4-(furan-2-yl)benzoic acid |

InChI |

InChI=1S/C11H9NO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |

InChI Key |

RAJBVOBEBSLZIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Furan 2 Yl Benzoic Acid and Its Derivatives

Direct Synthesis Approaches

Palladium-Catalyzed Cross-Coupling Reactions for Furan (B31954) Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for this purpose. nih.govsemanticscholar.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org

In the context of synthesizing 2-Amino-4-(furan-2-yl)benzoic acid, a common strategy involves the coupling of a 4-halobenzoic acid derivative with a furan-2-boronic acid or a related organoboron reagent. The choice of starting materials, catalyst system, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of a palladium(II) complex as a catalyst in aqueous media has been shown to be effective for the synthesis of biaryl compounds, a structural motif present in the target molecule. nih.gov

Another relevant palladium-catalyzed reaction is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This can be followed by a cyclization step to construct the furan ring. organic-chemistry.org While not a direct coupling to a pre-formed furan, this method provides a pathway to furan-containing benzoic acid derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide/Triflate | Organoboron Reagent | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Methyl 4-bromo-2-methylbenzoate | 4-Methylaniline | Not Specified | Not Specified | 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Not Specified | nih.gov |

| 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex, K₂CO₃ | EtOH/H₂O | 2-(4-(4-methoxyphenyl)phenyl)benzofuran | Good to Excellent | nih.gov |

| o-Iodoanisoles | Terminal Alkynes | Palladium/Copper | Not Specified | 2,3-Disubstituted Benzo[b]furans | Excellent | organic-chemistry.org |

This table is representative and may not be exhaustive.

Amination Reactions on Substituted Benzoic Acid Scaffolds

The introduction of an amino group onto a pre-existing 4-(furan-2-yl)benzoic acid scaffold is another direct synthetic strategy. This can be achieved through various amination methods. One common approach is the reduction of a nitro group. For instance, a 4-(furan-2-yl)-2-nitrobenzoic acid derivative can be reduced to the corresponding 2-amino compound using reagents like iron in the presence of an acid. nih.gov

Another powerful method for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. nih.gov In this context, a 2-halo-4-(furan-2-yl)benzoic acid derivative could be coupled with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection, to yield the desired product.

Multi-Step Synthetic Routes

Multi-step syntheses provide greater flexibility in constructing the target molecule, allowing for the introduction of various substituents and modifications. These routes often involve the synthesis of key intermediates that are then elaborated to the final product.

Strategies Involving Precursors with Modified Benzoic Acid Moieties

This approach focuses on building the furan ring onto a benzoic acid precursor that already contains the amino group or a precursor to it. For example, a 2-aminobenzoic acid derivative with a suitable functional group at the 4-position can be used as a starting point. This functional group can then be transformed into the furan ring through a series of reactions.

A notable example involves the use of 4,4′-(isophthaloylbis(azanediyl))dibenzoic acid, which is synthesized by reacting 4-aminobenzoic acid with isophthaloyl dichloride. researchgate.net While this specific compound is a dimer, the underlying principle of modifying the benzoic acid first is a key strategy.

Approaches Utilizing Furan-2-carbaldehyde as a Key Building Block

Furan-2-carbaldehyde, also known as furfural, is a readily available and versatile building block in organic synthesis. mdpi.com It can be used to construct the furan ring and introduce it onto the benzoic acid scaffold.

One strategy involves the reaction of furan-2-carbaldehyde with a suitable benzoic acid derivative. For instance, a reaction between 2-amino-N-phenylbenzamide and 5-methylfuran-2-carbaldehyde has been reported to yield quinazolinone derivatives, showcasing the reactivity of furan-2-carbaldehyde with amino-functionalized aromatic compounds. rsc.org Although this does not directly yield the target compound, it demonstrates a feasible synthetic connection.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described above can be adapted to produce a wide range of structural analogues and derivatives of this compound. By varying the substituents on both the furan and benzoic acid rings, a library of compounds can be generated for various applications.

For example, different substituted furan-2-boronic acids can be used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position of the furan ring. nih.gov Similarly, starting with differently substituted 2-aminobenzoic acids allows for modifications on the benzene (B151609) ring. researchgate.net

The synthesis of derivatives can also involve reactions of the amino or carboxylic acid groups of the parent compound. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be esterified or converted to an amide. The synthesis of compounds like 4-((furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid butyl ester and 4-((tetrahydro-furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid propyl ester highlight the derivatization possibilities. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Synthesized Derivatives

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| 2-amino-4-(5-(4-chlorophenyl)furan-2-yl)-6-(3,4,5-trimethoxyphenyl)nicotinonitrile | 3-(5-(4-chlorophenyl)furan-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, malononitrile | Michael addition/cyclization | nih.gov |

| Furan-2-yl(phenyl)methanone derivatives | Furan-2-carbonyl chloride, substituted benzenes | Friedel-Crafts acylation | mdpi.com |

| 4-((furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid butyl ester | Not specified | Not specified | sigmaaldrich.com |

| 4-((tetrahydro-furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid propyl ester | Not specified | Not specified | sigmaaldrich.com |

This table is representative and may not be exhaustive.

Synthesis of Schiff Bases from the Amino Group

The primary amino group in this compound is a versatile handle for the synthesis of Schiff bases, also known as imines. Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govderpharmachemica.com This reaction is generally carried out under specific conditions, often involving an acid catalyst and the removal of water to drive the equilibrium towards the product. derpharmachemica.com

The general procedure for synthesizing Schiff bases involves the reaction of a primary amine with an aldehyde or ketone. derpharmachemica.com For example, a solution of an amine can be treated with an aldehyde in a solvent like methanol, sometimes with the addition of a catalytic amount of glacial acetic acid, followed by heating. derpharmachemica.com Research has demonstrated the formation of furan-containing Schiff bases through the reaction of furan-2-carboxaldehyde with various amines, such as 2-aminobenzamide (B116534) and sulfanilamide. nih.gov Similarly, furfurylamine (B118560) has been reacted with 2-quinolinecarboxaldehyde (B31650) to yield the corresponding Schiff base, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. researchgate.net These examples, while not starting directly from this compound, establish the general viability of using the amino functionality on an aromatic ring and the carbonyl group from a furan-containing aldehyde to form Schiff bases.

Table 1: Examples of Schiff Base Synthesis from Furan-Containing Compounds and Amines

| Reactant A | Reactant B | Product Type |

| Primary Amine (e.g., 2-aminobenzamide) | Aldehyde (e.g., furan-2-carboxaldehyde) | Schiff Base nih.gov |

| Primary Amine (e.g., furfurylamine) | Aldehyde (e.g., 2-quinolinecarboxaldehyde) | Schiff Base researchgate.net |

| Primary Amine (e.g., 4,4-diaminodiphenyl sulfide) | Aldehyde (e.g., furan-2-carboxaldehyde) | Schiff Base nih.gov |

| General Primary Amine | General Aldehyde/Ketone | Schiff Base derpharmachemica.com |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound allows for the formation of ester and amide derivatives through well-established synthetic protocols.

Esterification: Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to produce an ester and water. iajpr.com A common laboratory method involves refluxing the carboxylic acid and alcohol with a strong acid like sulfuric acid. iajpr.com The synthesis of esters from aminobenzoic acid derivatives is well-documented. For instance, esters of p-amino benzoic acid can be synthesized by reacting p-nitrobenzoyl chloride with an appropriate alcohol, followed by the chemical reduction of the nitro group to an amino group. google.com The synthesis of various methyl esters of 4-(5-X-2-furyl)benzoic acids highlights the feasibility of esterifying furan-containing benzoic acids. chemicalpapers.com

Amidation: Amidation involves the formation of an amide bond between the carboxylic acid and an amine. This transformation can be achieved through several methods. One common approach is to activate the carboxylic acid by converting it into a more reactive species, such as an acyl chloride, which then readily reacts with an amine. An example of this is the synthesis of 4,4ʹ-(isophthaloylbis(azanediyl))dibenzoic acid by reacting 4-amino benzoic acid with isophthaloyl dichloride. researchgate.net Alternatively, coupling agents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (BtOH) are effective for this purpose, as demonstrated in the preparation of amide analogs from amino benzo[b]furanone derivatives. nih.gov Similarly, dicyclohexyl carbodiimide (B86325) (DCC) has been used as a coupling agent for the synthesis of furanopeptides from furoic acids and amino acid methyl esters. scispace.com

Table 2: Selected Methods for Esterification and Amidation of Benzoic Acid Derivatives

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Reflux | Ester iajpr.com |

| Esterification | p-Nitrobenzoyl chloride, Amino alcohol | - | Nitro benzoyl ester google.com |

| Amidation | 4-Amino benzoic acid, Isophthaloyl dichloride | Tetrahydrofuran (B95107) | 4,4ʹ-(isophthaloylbis(azanediyl))dibenzoic acid researchgate.net |

| Amidation | Amino benzo[b]furanone, α-bromoacrylic acid | EDCI, BtOH, DMF | Amide analog nih.gov |

| Amidation | Furoic acids, Amino acid methyl esters | Dicyclohexyl carbodiimide (DCC) | Furanopeptides scispace.com |

Chemical Reactivity and Mechanistic Transformations of 2 Amino 4 Furan 2 Yl Benzoic Acid

Reactions at the Amino Group

The amino group (–NH₂) attached to the benzene (B151609) ring behaves as a typical aniline (B41778) derivative, serving as a potent nucleophile and a directing group. Its reactivity is fundamental to many derivatization strategies.

Acylation and Sulfonylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-carboxy-5-(furan-2-yl)phenyl)acetamide. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords sulfonamides. These reactions are crucial for protecting the amino group during subsequent transformations at other sites.

Schiff Base Formation: Condensation of the amino group with various aldehydes and ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. For example, reacting 2-Amino-4-(furan-2-yl)benzoic acid with a substituted benzaldehyde (B42025) would yield the corresponding (E)-4-(arylideneamino)-2-(furan-2-yl)benzoic acid. Such reactions have been studied on related aminobenzoic acid structures to produce new ligands. sharif.edu

Diazotization: Treatment of the aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents, including halides (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups, in place of the original amino functionality.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is the primary acidic center of the molecule and a key handle for ester and amide formation.

Esterification: The most common reaction is esterification, which can be achieved under various conditions. Fischer esterification, involving heating the acid with an alcohol in the presence of a catalytic amount of strong mineral acid (e.g., H₂SO₄), is a standard method. Alternatively, the carboxylate can be activated for reaction with an alcohol. For example, coupling with butyl alcohol would yield butyl 2-amino-4-(furan-2-yl)benzoate. A related derivative, 4-((furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid butyl ester, highlights how this part of the molecule can be elaborated. sigmaaldrich.com

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires activating the carboxyl group first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine. Modern peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP), offer milder and more efficient alternatives for forming amide bonds, which is particularly useful in the synthesis of furan-containing peptides. scispace.com

Reactivity of the Furan (B31954) Heterocycle

The furan ring is an electron-rich five-membered heterocycle with significant aromatic character. It readily undergoes electrophilic substitution, typically at the C-5 position (the carbon adjacent to the oxygen and furthest from the benzene ring attachment), which is the most nucleophilic site.

Electrophilic Aromatic Substitution: The furan moiety is susceptible to reactions like halogenation, nitration, and Friedel-Crafts acylation. However, the furan ring is sensitive to strong acids, which can cause polymerization or ring-opening. osi.lv Therefore, these reactions must be conducted under carefully controlled, often mild, conditions. For example, acylation can be achieved using a mild Lewis acid catalyst.

Diels-Alder Reaction: As a conjugated diene, the furan ring can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with potent dienophiles. This reaction temporarily disrupts the furan's aromaticity to form a bicyclic oxygen-bridged adduct, which can be a useful intermediate for accessing complex molecular architectures.

Hydrogenation: The furan ring can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative under catalytic hydrogenation conditions (e.g., using palladium on carbon or Raney nickel). This transformation converts the aromatic heterocycle into a saturated cyclic ether, significantly altering the molecule's steric and electronic properties.

Investigation of Reaction Mechanisms via Spectroscopic and Computational Techniques

Elucidating the structures of products derived from this compound and understanding the mechanisms of their formation rely heavily on a combination of spectroscopic and computational methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. ¹H NMR would show characteristic signals for the protons on the furan ring, the benzene ring, and the exchangeable protons of the amino and carboxylic acid groups.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. The spectrum of the parent compound would exhibit characteristic stretching vibrations for N–H (amine), O–H (carboxylic acid), C=O (carboxylic acid), and C–O–C (furan) bonds. mjcce.org.mk

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound and its derivatives, confirming their elemental composition.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the molecule's properties. tandfonline.comresearchgate.net These studies can predict optimized molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. mjcce.org.mkresearchgate.net

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO distribution indicates likely sites for electrophilic attack, while the LUMO distribution points to sites susceptible to nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. tandfonline.comresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound This table presents expected ranges and patterns based on analyses of structurally similar compounds. mjcce.org.mkanalis.com.my

| Spectroscopic Technique | Functional Group | Expected Observation |

| FT-IR (cm⁻¹) | O-H (Carboxylic Acid) | Broad band from 2500-3300 |

| N-H (Amine) | Two sharp peaks around 3350-3450 | |

| C=O (Carboxylic Acid) | Strong, sharp peak around 1680-1710 | |

| C=C (Aromatic) | Peaks in the 1450-1600 region | |

| C-O (Furan) | Strong peak around 1010-1250 | |

| ¹H NMR (ppm) | -COOH | Broad singlet, >10 ppm |

| Aromatic-H | Multiplets in the 6.5-8.0 ppm range | |

| Furan-H | Distinct signals in the 6.5-7.8 ppm range | |

| -NH₂ | Broad singlet, variable (e.g., 4.0-6.0 ppm) | |

| ¹³C NMR (ppm) | C=O (Carboxyl) | ~165-175 |

| Furan & Benzene Carbons | ~105-155 |

Derivatization for Novel Chemical Entities

The presence of three distinct reactive centers makes this compound an excellent starting material for creating diverse libraries of novel compounds. researchgate.net By employing protective group strategies and controlling reaction conditions, each site can be addressed selectively.

A potential synthetic pathway could involve:

Protection of the amine: The amino group is first protected via acylation to prevent its interference in subsequent steps.

Modification of the carboxyl group: The carboxylic acid is then converted into an ester or an amide by coupling it with a desired alcohol or amine.

Functionalization of the furan ring: The furan ring can then be modified via electrophilic substitution.

Deprotection: Finally, the protecting group on the amine is removed to yield the derivatized final product.

This modular approach allows for the systematic synthesis of a wide array of compounds with potentially interesting biological or material properties, analogous to the synthesis of other complex heterocyclic systems like 2-amino-4-thiazolidinones. researchgate.net

Table 2: Potential Derivatization Reactions for this compound

| Reactive Site | Reaction Type | Reagents | Product Class |

| Amino Group | Acylation | Acetyl Chloride, Base | N-Acyl derivative |

| Schiff Base Formation | R-CHO, Acid catalyst | Imine (Schiff Base) | |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | Benzonitrile derivative | |

| Carboxylic Acid | Esterification | R-OH, H₂SO₄ | Ester |

| Amide Formation | 1. SOCl₂; 2. R₂NH | Amide | |

| Furan Ring | Vilsmeier-Haack | POCl₃, DMF | Furan-5-carbaldehyde |

| Nitration | HNO₃, Acetic Anhydride | 5-Nitro-furan derivative | |

| Hydrogenation | H₂, Pd/C | Tetrahydrofuran derivative |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 4 Furan 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including 2-Amino-4-(furan-2-yl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the benzoic acid and furan (B31954) rings, as well as the amino group.

For a related compound, 4-aminobenzamide, the ¹H NMR spectrum in DMSO-d6 shows signals at δ=7.49 (d, J=5.2 Hz, 2H), 7.00 (s, 2H), 6.54 (d, J=5.6 Hz, 2H), and 5.35 ppm (s, 2H). rsc.org The chemical shifts and coupling patterns are indicative of the specific electronic environments of the protons. The protons on the benzene (B151609) ring appear in the aromatic region, while the amino protons give rise to a separate signal. The high-resolution ¹H NMR spectrum of benzoic acid itself shows four distinct groups of proton resonances, confirming the different chemical environments of the hydrogen atoms in the molecule. docbrown.info

Table 1: Representative ¹H NMR Spectral Data

| Proton Environment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 6.5-8.0 |

| Amino Protons | 5.0-6.0 |

| Carboxylic Acid Proton | 10.0-13.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of a similar compound, 4-aminobenzamide, in DMSO-d6 displays peaks at δ=168.8, 151.4, 129.4, 120.8, and 110.8 ppm. rsc.org The signal at 168.8 ppm is characteristic of the carbonyl carbon in the carboxylic acid group. The other signals correspond to the carbon atoms of the aromatic rings. The ¹³C NMR spectrum of benzoic acid shows five distinct chemical shift lines, indicating five different chemical environments for its seven carbon atoms. docbrown.info

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| Carboxylic Acid Carbonyl | ~167-173 |

| Aromatic Carbons | ~110-155 |

| Furan Carbons | ~105-145 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and furan (C-O-C) functional groups. The N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. The O-H stretching of the carboxylic acid is a broad band usually found between 2500 and 3300 cm⁻¹. The C=O stretching of the carboxylic acid gives a strong absorption band around 1700 cm⁻¹. The C-O-C stretching of the furan ring is expected in the 1000-1300 cm⁻¹ region.

A study on aminobenzoic acids provides insight into the vibrational spectra, where the influence of the amino group's position relative to the carboxylic group was analyzed. researchgate.net For instance, the IR spectrum of pure para-aminobenzoic acid shows these characteristic bands. rsc.org

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300-3500 |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500-3300 |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 |

| Aromatic C-H | Stretching | 3000-3100 |

| Furan (C-O-C) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* transitions within the aromatic benzoic acid and furan rings. For example, 4-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com Theoretical studies on a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, predicted intense electronic transitions at 269.58 nm, 315.99 nm, and 324.13 nm, which were in agreement with experimental data. researchgate.net These transitions are typically of the π→π* type. researchgate.net

Table 4: Typical UV-Vis Absorption Maxima

| Electronic Transition | Wavelength Range (λ_max in nm) |

|---|---|

| π→π* (Benzene Ring) | 200-280 |

| π→π* (Furan Ring) | 200-250 |

| n→π* (Carbonyl) | ~270-300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), the amino group, and fragmentation of the furan ring. The molecular weight of the related compound 4-(Furan-2-yl)benzoic acid is 188.18 g/mol . hoffmanchemicals.com The mass spectrum of furan itself shows a prominent molecular ion at m/z 68. nist.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Molecular Conformation

Specific experimental or computational data detailing the molecular conformation of this compound, including dihedral angles, bond lengths, and bond angles, is not available in the reviewed literature. Such an analysis would typically be performed using single-crystal X-ray diffraction or computational modeling.

Elucidation of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not found in the public scientific domain. The elucidation of these features would require crystallographic studies, which would reveal potential hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the supramolecular assembly in the solid state. Hirshfeld surface analysis is a common tool used for in-depth analysis of these interactions in crystalline materials. eurjchem.com

Computational and Quantum Chemical Investigations of 2 Amino 4 Furan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2-Amino-4-(furan-2-yl)benzoic acid. By approximating the electron density of the molecule, DFT methods can accurately predict a range of its chemical and physical behaviors.

Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization of this compound has been performed using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311G*, 6-311++G(d,p)). researchgate.netnih.gov These calculations aim to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. nih.gov The process involves iterative refinement of bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

For analogous structures, such as 2-amino-5-bromobenzoic acid, DFT calculations have shown good agreement between optimized geometric parameters and experimental data obtained from X-ray crystallography. indexcopernicus.com In similar compounds, the planarity of the aromatic and furan (B31954) rings is a key feature, although some twisting between the rings can occur. For instance, in diethyl 2-amino-5-[(E)-(furan-2-yl-methylidene)amino]thiophene-3,4-dicarboxylate, the thiophene (B33073) and furan rings are twisted by a small angle. researchgate.net The dihedral angle between the aromatic rings in related benzoic acid derivatives is influenced by steric and electronic effects of the substituents. nih.gov For example, in 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the aromatic rings is 42.44 (7)°. nih.gov The optimized structure of this compound would feature a benzoic acid moiety substituted with an amino group at the 2-position and a furan ring at the 4-position.

Table 1: Representative Calculated Geometrical Parameters for Benzoic Acid Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | ~1.39 - 1.41 | ~118 - 121 | --- |

| C-N | ~1.37 - 1.40 | --- | --- |

| C-O (carbonyl) | ~1.22 | --- | --- |

| C-O (hydroxyl) | ~1.35 | --- | --- |

| O-H | ~0.97 | --- | --- |

| C-C-N | --- | ~120 | --- |

| C-C-O | --- | ~118 - 122 | --- |

| Aromatic Ring-Furan Ring | --- | --- | Variable |

Note: The values in this table are generalized from DFT studies on similar benzoic acid and furan-containing compounds and are for illustrative purposes. Actual values for this compound would require specific calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. edu.krd A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. edu.krdresearchgate.net For similar aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the aromatic/furan rings, while the LUMO is typically found on the electron-withdrawing carboxylic acid group. researchgate.net The HOMO-LUMO energy gap for related molecules has been calculated to be in the range that suggests good stability. actascientific.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electrophilic and nucleophilic sites. researchgate.net In the MEP of a molecule like this compound, the negative potential (red and yellow regions) is expected to be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. The positive potential (blue regions) is typically located around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens of the amino group, making them susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of a Related Compound (4-(carboxyamino)-benzoic acid)

| Property | Value |

| HOMO Energy | -6.82 eV |

| LUMO Energy | -1.82 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Electronegativity | -4.32 |

| Global Hardness | 2.5 |

| Global Softness | 0.4 |

| Chemical Potential | 4.32 |

| Electrophilicity Index | 3.73 |

Source: actascientific.com Note: These values are for a structurally similar compound and provide an estimation of the electronic properties of this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed using DFT, is instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the vibrational modes and their corresponding frequencies, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the functional groups within the molecule. indexcopernicus.comresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

O-H stretching of the carboxylic acid, which is often broad and found in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

C=O stretching of the carboxyl group, a strong band usually observed around 1680-1710 cm⁻¹.

C-N stretching and N-H bending vibrations of the amino group.

Aromatic C-H and C=C stretching and bending vibrations.

Furan ring vibrations , including C-O-C stretching. researchgate.net

Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the harmonic approximation. Therefore, scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretching | 1680 - 1710 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Furan Ring | C-O-C Stretching | 1000 - 1300 |

Note: These are approximate ranges based on typical values for these functional groups.

Reactivity Descriptors (e.g., Global and Local Reactivity Indices)

DFT calculations can also be used to determine various reactivity descriptors that provide quantitative measures of a molecule's chemical reactivity. nih.gov These include global reactivity indices such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω). actascientific.com

Chemical potential (μ) indicates the tendency of electrons to escape from the system.

Chemical hardness (η) measures the resistance to change in electron distribution.

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the HOMO and LUMO energies. actascientific.com Local reactivity indices, such as the Fukui function, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the amino and furan moieties would likely be the primary sites for electrophilic attack, while the carboxylic acid group would be more susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and changes in conformation in a simulated environment, such as in a solvent.

These simulations are particularly useful for:

Conformational analysis: Identifying the different low-energy conformations the molecule can adopt and the transitions between them.

Solvation effects: Understanding how the presence of a solvent influences the molecule's structure and dynamics.

Flexibility analysis: Determining which parts of the molecule are rigid and which are more flexible. For instance, the bond connecting the furan ring to the benzoic acid core may allow for rotational flexibility.

The results of MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can provide insights into the stability and flexibility of the molecule and its various parts. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (In Vitro and Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. frontiersin.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies can be employed to investigate its potential as an inhibitor of various enzymes or a ligand for specific receptors. dntb.gov.ua The process involves:

Obtaining the three-dimensional structures of both the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on their binding affinity, which is an estimation of the binding free energy.

The results of molecular docking can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino and carboxylic acid groups of this compound are capable of forming hydrogen bonds with amino acid residues in the active site of a protein, while the furan and benzene (B151609) rings can participate in hydrophobic and π-π stacking interactions. researchgate.net These studies can guide the design of more potent and selective analogs of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in medicinal chemistry and drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. sums.ac.ir The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

While no specific QSAR studies have been published for this compound, the principles of this methodology can be applied to understand the structural requirements for its potential biological activities. QSAR studies on analogous structures, such as anthranilic acid derivatives and other furan-containing compounds, provide insights into the key molecular descriptors that are likely to govern the activity of this class of molecules. nih.govnih.gov

A typical QSAR study involves the generation of a dataset of structurally related compounds and their experimentally determined biological activities. For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, describe the electronic distribution within the molecule and its susceptibility to engage in electronic interactions with a biological target. nih.gov

Steric Properties: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area are used to model the steric requirements of the receptor's binding site. nih.gov

Hydrophobicity: The lipophilicity of a compound, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for hydrophobic interactions with the target. nih.gov

Topological Descriptors: These are numerical values that describe the connectivity of atoms within a molecule, providing information about its size, shape, and degree of branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. sums.ac.ir

For a hypothetical QSAR study on a series of analogs of this compound, one could envision a dataset where substituents are varied at different positions on the benzoic acid and furan rings. The following table illustrates some of the descriptors that would be calculated for such a study.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs

| Compound | R1 | R2 | LogP | Molecular Weight (g/mol) | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|---|---|

| This compound | H | H | 2.1 | 203.19 | -5.8 | -0.9 | Value |

| Analog 1 | Cl | H | 2.8 | 237.64 | -6.0 | -1.1 | Value |

| Analog 2 | H | CH3 | 2.5 | 217.22 | -5.7 | -0.8 | Value |

| Analog 3 | F | H | 2.3 | 221.18 | -5.9 | -1.0 | Value |

| Analog 4 | H | Br | 2.9 | 282.09 | -6.1 | -1.2 | Value |

Note: The values in this table are illustrative and not based on experimental data.

The resulting QSAR model would be an equation that could predict the biological activity of a new, unsynthesized analog based on its calculated descriptor values. A hypothetical QSAR equation might look like this:

pIC50 = c0 + (c1 * LogP) - (c2 * LUMO) + (c3 * Molecular_Volume)

In this equation, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity. LogP, LUMO, and Molecular_Volume are the independent variables (the molecular descriptors). The coefficients (c1, c2, c3) indicate the magnitude and direction of the influence of each descriptor on the activity, and c0 is a constant.

The robustness and predictive power of a QSAR model are evaluated through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. nih.gov Such validated models are valuable tools for guiding the design of new derivatives of this compound with potentially enhanced biological activity.

Exploration of Supramolecular Chemistry Involving 2 Amino 4 Furan 2 Yl Benzoic Acid

Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both a carboxylic acid and an amino group allows for the formation of robust hydrogen bonding networks. In the solid state, it is highly probable that the molecules will form dimeric structures through hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net Additionally, the amino group can participate in hydrogen bonding with the carboxylic acid or furan (B31954) oxygen atoms of neighboring molecules, leading to extended one-, two-, or three-dimensional supramolecular architectures. The study of similar molecules, such as 4-((furan-2-ylmethyl)amino)benzoic acid, has shown the formation of stable crystal structures stabilized by hydrogen bonds. researchgate.nettandfonline.com

Crystal Engineering and Self-Assembly Processes

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling the intermolecular interactions. The predictable hydrogen bonding patterns of the amino and carboxylic acid groups make 2-Amino-4-(furan-2-yl)benzoic acid a valuable building block (synthon) in crystal engineering. By understanding and controlling the self-assembly processes, it may be possible to create novel materials with specific optical, electronic, or mechanical properties.

Co-crystallization and Polymorphism Studies

Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. Given its hydrogen bonding capabilities, this compound could be co-crystallized with other molecules (co-formers) to modify its physicochemical properties, such as solubility and stability. This is a common strategy in the pharmaceutical industry to improve the properties of active pharmaceutical ingredients. nih.gov

Polymorphism, the ability of a substance to exist in more than one crystalline form, is also a possibility for this compound. Different polymorphs can have different physical properties and stabilities. Studies on analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have revealed the existence of multiple polymorphic forms. rsc.org A thorough investigation of the crystallization conditions could lead to the discovery of different polymorphs of this compound.

Potential Applications of 2 Amino 4 Furan 2 Yl Benzoic Acid As a Building Block and Precursor

Precursors for Complex Organic Molecule Synthesis

The unique arrangement of functional groups in 2-Amino-4-(furan-2-yl)benzoic acid makes it a valuable starting material for the construction of a wide array of complex organic molecules. The presence of the amino group, the carboxylic acid, and the furan (B31954) moiety on a central phenyl ring offers multiple reaction sites for chemical modification and elaboration.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the formation of new ring systems. For instance, the amino group can be a key handle for the synthesis of heterocyclic compounds like quinolines, which are known for their presence in bioactive natural products and pharmaceuticals. The synthesis of 2-(furan-2-yl)-4-phenoxyquinoline analogues has been demonstrated, highlighting the utility of furan-containing precursors in generating complex heterocyclic systems.

The carboxylic acid function provides another avenue for molecular diversification. It can be converted into esters, amides, or acid chlorides, enabling the connection of this molecular fragment to other molecules. These transformations are fundamental in the construction of larger, more elaborate structures with potential applications in medicinal chemistry and materials science.

The furan ring itself can participate in various reactions, including electrophilic aromatic substitution and Diels-Alder reactions, further expanding the synthetic possibilities. This allows for the modification of the furan core or its use as a diene in cycloaddition reactions to create polycyclic architectures.

Role in the Development of Coordination Complexes and Ligands

The presence of both a nitrogen-containing amino group and an oxygen-containing carboxylic acid group makes this compound an excellent candidate for use as a ligand in coordination chemistry. These functional groups can act as donor atoms, binding to metal ions to form stable coordination complexes.

The specific geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the coordination mode of the ligand. The amino group and the carboxylate can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. This chelation effect often leads to enhanced thermodynamic and kinetic stability of the resulting complex.

Utility in Materials Science (e.g., Dyes and Pigments, Optical Materials)

The extended π-conjugated system encompassing the furan ring, the phenyl ring, and the amino and carboxyl groups suggests that derivatives of this compound could possess interesting optical and electronic properties, making them suitable for applications in materials science.

The chromophoric nature of this molecular scaffold makes it a potential precursor for the synthesis of novel dyes and pigments. By modifying the substituents on the aromatic rings or by extending the conjugation, the absorption and emission properties of the resulting molecules can be tuned across the visible spectrum. For instance, related aminobenzoic acid derivatives are used in the manufacture of diazoamino compounds, which are important in printing inks.

Furthermore, the ability of this compound to form coordination complexes opens up possibilities for creating functional materials with unique optical, magnetic, or catalytic properties. Metal-organic frameworks (MOFs) constructed from such ligands could exhibit porosity for gas storage and separation, or luminescence for sensing applications. The incorporation of the furan moiety can influence the framework's topology and functionality. Research into furan-containing compounds has highlighted their potential in the development of materials with applications in electronics and photonics.

Application in Analytical Chemistry as a Standard or Reagent

In the field of analytical chemistry, well-characterized and stable compounds can serve as valuable standards for the calibration of instruments and the validation of analytical methods. Given its defined chemical structure and molecular weight, this compound, once properly purified and characterized, could potentially be used as a primary or secondary standard in techniques such as chromatography and spectroscopy.

Moreover, the reactive functional groups of this compound could be exploited for its use as a chemical reagent. The amino group can be used for derivatization reactions to enhance the detectability of other molecules, for example, by introducing a chromophore or a fluorophore. The carboxylic acid could be used in acid-base titrations or for the synthesis of specific reagents for colorimetric or fluorometric assays. While direct applications of this compound as an analytical reagent are not extensively documented, the known reactivity of its constituent functional groups suggests its potential in this area.

Enzymatic Interaction Studies in Vitro and Theoretical

Investigation of Enzyme Inhibition Mechanisms (e.g., Xanthine Oxidase)

Xanthine oxidase is an enzyme that plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. patsnap.comwikipedia.org The inhibition of this enzyme is a therapeutic strategy for reducing uric acid production. patsnap.com Laboratory studies have shown that synthetic derivatives of 4-(furan-2-yl)benzoic acid can act as potent inhibitors of xanthine oxidase.

Research on rhodanine-based and pyrazolone-based derivatives of 4-(furan-2-yl)benzoic acid has demonstrated their ability to inhibit xanthine oxidase with low micromolar to nanomolar efficacy. bioorganica.com.uabioorganica.com.ua For instance, a derivative featuring an N-unsubstituted rhodanine moiety attached to the 4-(furan-2-yl)benzoic acid scaffold was identified as a particularly potent inhibitor, with an IC₅₀ value of 0.025 µM. bioorganica.com.ua

Kinetic studies performed on these derivatives suggest a mixed-type inhibition mechanism. bioorganica.com.ua This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, although they may have a different affinity for each. bioorganica.com.ua Specifically for a pyrazolone derivative, kinetic analysis revealed it was a mixed-type inhibitor with a higher affinity for the free enzyme than for the enzyme-substrate complex. Similarly, certain oxazole derivatives of benzoic acid have been shown to exhibit mixed-type inhibition, preferentially binding to the free enzyme. nih.gov

| Compound Type | Specific Derivative | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Rhodanine-based | N-unsubstituted rhodanine derivative | 0.025 | Mixed-type |

| Pyrazolone-based | 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Low micromolar | Mixed-type |

| Oxazole-based | Derivatives with 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents | Nanomolar range | Mixed-type |

Computational Modeling of Enzyme-Ligand Binding Modes

To understand the molecular basis of this inhibition, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations have been employed. bioorganica.com.uanih.gov These studies simulate the interaction between the inhibitor (ligand) and the enzyme's active site, providing a detailed picture of the binding mode.

For derivatives of 4-(furan-2-yl)benzoic acid, docking studies have successfully predicted their placement within the active site of xanthine oxidase. bioorganica.com.ua The results consistently highlight the critical role of the carboxylic group of the benzoic acid moiety. This group is shown to form key interactions that stabilize the enzyme-inhibitor complex. Specifically, it can form a salt bridge with the amino acid residue Arg880 and a hydrogen bond with Thr1010. bioorganica.com.ua

Molecular dynamics simulations, which track the movement of the atoms over time, further refine the understanding of the complex's stability. semanticscholar.org These simulations have shown that while the initial docking pose is largely stable, the ligand can adjust its position to optimize interactions. For example, in one study, the rhodanine part of an inhibitor became more exposed to water molecules, forming additional hydrogen bonds, while the furan (B31954) and pyrazolone moieties moved deeper into the active site to form π-π stacking interactions with Phe914. semanticscholar.org

| Amino Acid Residue | Type of Interaction | Interacting Part of Ligand |

|---|---|---|

| Arg880 | Salt Bridge | Carboxylic group |

| Thr1010 | Hydrogen Bond | Carboxylic group |

| Phe914 | π-π Stacking | Furan and Pyrazolone rings |

| Lys771 | π-cation Interaction | Pyrazolone ring |

Structure-Activity Relationships in Enzyme Systems (Theoretical Models)

Theoretical models derived from these experimental and computational studies help to establish structure-activity relationships (SAR). SAR analysis explains how the chemical structure of a molecule influences its biological activity, providing a rational basis for designing more potent inhibitors.

For the 4-(furan-2-yl)benzoic acid scaffold, SAR studies have revealed several important features for xanthine oxidase inhibition:

The Benzoic Acid Moiety : As confirmed by binding models, the carboxylic acid group is crucial for anchoring the inhibitor in the active site through interactions with Arg880 and Thr1010. bioorganica.com.ua

Substituents on the Scaffold : The nature of the group attached to the furan ring significantly impacts inhibitory potency. In a series of rhodanine-based derivatives, the compound with an N-unsubstituted rhodanine ring was the most active. bioorganica.com.ua This suggests that bulky substituents at this position may interfere with optimal binding.

Planarity and Hydrophobicity : The planar structure of the furan and benzoic acid rings facilitates hydrophobic and π-stacking interactions with aromatic amino acid residues like Phe914 in the enzyme's binding pocket. semanticscholar.org

These theoretical models, grounded in computational chemistry, guide the rational design of new enzyme inhibitors by predicting which structural modifications are likely to enhance binding affinity and, consequently, inhibitory activity.

Green Chemistry Approaches in the Synthesis of 2 Amino 4 Furan 2 Yl Benzoic Acid

Catalyst-Free Reaction Methodologies

The reliance on catalysts, particularly those based on heavy or precious metals, can lead to environmental contamination and increase the cost of synthesis. Catalyst-free reactions offer a more sustainable alternative by simplifying purification processes and minimizing waste.

Recent research has demonstrated the feasibility of catalyst-free methods for synthesizing related heterocyclic compounds. For instance, the synthesis of polysubstituted furans has been achieved through a one-pot, catalyst-free reaction involving the cyclocondensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and isocyanides. researchgate.net Similarly, catalyst-free approaches for the synthesis of benzofuran (B130515) derivatives have been reported, which proceed through successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov

These precedents suggest that a catalyst-free synthesis of 2-Amino-4-(furan-2-yl)benzoic acid could be envisioned. A potential strategy could involve the thermal or microwave-assisted cycloaddition of appropriate precursors. For example, a suitably substituted aminobenzoic acid derivative could react with a furan-containing building block under high temperature and pressure, eliminating the need for a catalyst.

Table 1: Comparison of Hypothetical Conventional vs. Catalyst-Free Synthesis

| Feature | Conventional Synthesis (e.g., Palladium-Catalyzed Cross-Coupling) | Catalyst-Free Synthesis (e.g., Thermal Cycloaddition) |

| Catalyst | Required (e.g., Pd(OAc)₂, ligands) | None |

| Reaction Conditions | Often requires inert atmosphere, specific ligands | High temperature, potentially high pressure |

| Purification | Requires removal of catalyst residues | Simplified, no metal contamination |

| Cost | Higher due to catalyst and ligand cost | Potentially lower, dependent on energy input |

| Environmental Impact | Risk of heavy metal contamination | Reduced chemical waste, higher energy consumption |

Solvent-Free or Aqueous Media Syntheses

Organic solvents are a major contributor to chemical waste and pollution. The development of solvent-free or aqueous media syntheses is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a mixture of solid reactants, can lead to higher efficiency and reduced waste. For the synthesis of this compound, a solid-state reaction between a suitable aminobenzoic acid precursor and a furan (B31954) derivative could be explored, potentially accelerated by ball milling.

Alternatively, conducting the synthesis in an aqueous medium could be feasible, particularly if the starting materials possess some water solubility or if phase-transfer catalysts are employed. The use of water as a solvent can also offer unique reactivity and selectivity compared to organic solvents.

Table 2: Properties of Common Solvents and Green Alternatives

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental Concerns | Green Alternative |

| Dichloromethane | 39.6 | 1.33 | Carcinogen, volatile organic compound (VOC) | Water, Supercritical CO₂ |

| Toluene | 110.6 | 0.87 | VOC, toxic | 2-Methyltetrahydrofuran |

| Dimethylformamide (DMF) | 153 | 0.94 | Toxic, high boiling point | Cyrene |

| Water | 100 | 1.00 | Non-toxic, abundant | - |

Sustainable Feedstock Utilization

The majority of starting materials for fine chemical synthesis are derived from petrochemicals, which are finite resources. A key aspect of green chemistry is the transition to renewable feedstocks. Biomass, particularly lignocellulosic biomass, is a rich source of renewable chemical building blocks.

Furan and its derivatives can be produced from the dehydration of pentose (B10789219) sugars, which are readily available from the hemicellulose fraction of biomass. researchgate.net This opens up a sustainable route to the furan moiety of this compound. For example, furfural, a primary chemical derived from hemicellulose, can be converted into a variety of furan-based intermediates that could be used in the synthesis of the target molecule.

A potential green synthetic route could, therefore, start from bio-derived furan, which is then functionalized and coupled with an appropriate aminobenzoic acid precursor. This approach would significantly reduce the carbon footprint of the synthesis.

Table 3: Potential Bio-Based Feedstocks for the Synthesis of the Furan Moiety

| Feedstock | Biomass Source | Primary Chemical | Potential Intermediate for Synthesis |

| Corncobs | Agricultural waste | Furfural | 2-Furoic acid, Furan |

| Bagasse | Sugarcane processing | Furfural | 2-Furoic acid, Furan |

| Wood chips | Forestry residues | Furfural | 2-Furoic acid, Furan |

Atom Economy and Process Efficiency Optimizations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comnih.gov A high atom economy indicates that less waste is generated. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound, different synthetic routes will have different atom economies. For example, addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions generate by-products and thus have lower atom economies. nih.gov

To illustrate, let's consider a hypothetical synthesis of this compound via a Suzuki coupling reaction between 2-bromo-5-aminobenzoic acid and furan-2-boronic acid.

Table 4: Hypothetical Atom Economy Calculation for a Suzuki Coupling Reaction

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-5-aminobenzoic acid | C₇H₆BrNO₂ | 216.03 |

| Furan-2-boronic acid | C₄H₅BO₃ | 111.89 |

| Desired Product | This compound | C₁₁H₉NO₃ |

In this hypothetical reaction, the theoretical atom economy would be:

% Atom Economy = (203.19 / (216.03 + 111.89)) x 100 = 61.9%

This calculation highlights that a significant portion of the reactant atoms end up as waste products. Optimizing process efficiency would involve designing a synthetic route with a higher atom economy, for example, through a cycloaddition reaction where all reactant atoms are incorporated into the final product. Further process optimization can be achieved by reducing the number of synthetic steps, minimizing the use of protecting groups, and developing efficient workup and purification procedures.

An exploration of "this compound" reveals significant potential for future research and development across various scientific disciplines. This article delves into the prospective avenues for investigation, focusing on advanced chemical strategies, materials science integration, and computational modeling.

Q & A

Q. Critical Parameters :

- Regioselectivity : The carboxylic acid group directs nitration to the ortho position.

- Yield Optimization : Purify intermediates via recrystallization (ethanol/water, 1:3 v/v) to achieve >85% purity.

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques and diagnostic signals:

- 1H/13C NMR :

- Furan protons: δ 6.3–7.8 ppm (multiplet, J = 1.5–3.2 Hz).

- Carboxylic acid proton: δ 12.1–12.5 ppm (broad, exchangeable).

- LC-MS (ESI⁻) : [M-H]⁻ peak at m/z 232.07 (C₁₁H₉NO₃⁻) with <5 ppm mass error .

- FT-IR :

- Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad).

- C=O stretch: 1680–1720 cm⁻¹.

- X-ray Crystallography : Use SHELXL for refinement; typical R-factor < 0.05 for high-resolution (<1.0 Å) data .

How can researchers resolve contradictions between computational predictions and experimental reactivity data?

Advanced Analysis:

Case Study : Discrepancies in electrophilic substitution patterns:

Re-examine Computational Models :

- Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ solvent models (PCM for DMSO).

- Identify overlooked transition states via Nudged Elastic Band (NEB) calculations.

Experimental Validation :

- Use deuterated solvents (e.g., DMSO-d₆) to track protonation states via 2H NMR.

- Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways.

Q. Data Correlation Table :

What strategies optimize crystal growth for X-ray diffraction studies of this compound?

Q. Advanced Crystallization Protocol :

Solvent System Screening :

- Test binary mixtures (e.g., DMSO/H₂O, 4:1 v/v) under slow evaporation.

- Add 5% diethyl ether to improve lattice packing.

Temperature Control :

- Gradual cooling from 60°C to 4°C over 72 h minimizes defects.

Q. Advanced Analytical Strategy :

Variable-Temperature NMR :

- Monitor NH₂ proton shifts between 25–80°C (Δδ > 0.5 ppm suggests tautomerism).

Deuterium Exchange :

- Shake with D₂O for 24 h; disappearance of NH₂ signals confirms labile protons.

Computational Modeling :

- Compare tautomer energies at the MP2/aug-cc-pVDZ level.

Q. Tautomer Populations (Hypothetical) :

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Amino-carboxylic | 0.0 | 82.3 |

| Imino-lactam | +3.4 | 17.7 |

What are the stability considerations for long-term storage of this compound?

Q. Methodological Guidelines :

- Storage : -20°C under argon in amber vials with PTFE-lined caps.

- Stabilizers : Add 1% w/w ascorbic acid to inhibit furan ring oxidation.

- Degradation Monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.